L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine is a peptide compound composed of six amino acids: valine, threonine, serine, proline, proline, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and tyrosine can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino groups can participate in substitution reactions, forming derivatives like N-acylated peptides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can yield dopaquinone, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reaction mechanisms.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Wirkmechanismus
The mechanism of action of L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Tyrosine, L-leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl
Uniqueness
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine is unique due to its specific sequence and the presence of two proline residues, which can induce distinct structural conformations. This uniqueness can affect its biological activity and interactions compared to other similar peptides.
Eigenschaften
CAS-Nummer |
550348-23-7 |
---|---|
Molekularformel |
C31H46N6O10 |
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H46N6O10/c1-16(2)24(32)27(42)35-25(17(3)39)28(43)34-21(15-38)29(44)37-13-5-7-23(37)30(45)36-12-4-6-22(36)26(41)33-20(31(46)47)14-18-8-10-19(40)11-9-18/h8-11,16-17,20-25,38-40H,4-7,12-15,32H2,1-3H3,(H,33,41)(H,34,43)(H,35,42)(H,46,47)/t17-,20+,21+,22+,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
MOIALTVUBYKVML-AGZZQPQKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.